

Application Notes and Protocols: ATTO 425 Maleimide for Single-Molecule Detection Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family of dyes.^{[1][2][3][4][5]} Its maleimide derivative is a thiol-reactive probe that is well-suited for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as those from cysteine residues.^{[1][2]} Key characteristics of ATTO 425 include a strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it an excellent candidate for high-sensitivity detection applications, including single-molecule spectroscopy and Förster Resonance Energy Transfer (FRET).^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the use of **ATTO 425 maleimide** in single-molecule detection experiments.

Photophysical Properties

The photophysical properties of ATTO 425 make it a versatile fluorescent probe for single-molecule studies. It can be efficiently excited by common laser lines in the violet-blue region of the spectrum (405 nm - 455 nm).^{[1][3][4][5]}

Property	Value	Reference
Maximum Absorption (λ_{abs})	439 nm	[1][2][5]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][2][5]
Maximum Emission (λ_{fl})	485 nm	[1][2][5]
Fluorescence Quantum Yield (η_{fl})	90%	[1][2][5]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[1][2][5]
Molecular Weight (MW)	524 g/mol	[1][2]
Net Charge	-1	[1]
Correction Factor (CF ₂₆₀)	0.19	[1][2]
Correction Factor (CF ₂₈₀)	0.17	[1][2]

Experimental Protocols

This protocol outlines the general procedure for labeling proteins with **ATTO 425 maleimide**. The maleimide group specifically reacts with thiol groups of cysteine residues to form a stable thioether bond.

Materials:

- **ATTO 425 maleimide**
- Protein of interest with at least one free cysteine residue
- Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[1]
Avoid buffers containing amines like Tris if targeting amines is not desired.
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
- Quenching reagent: Glutathione or β -mercaptoethanol.

- Purification column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][6][7]
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[2][6]

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 50-100 μ M (approximately 1-5 mg/mL).[1][6]
 - If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP.[1] If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]
- Dye Preparation:
 - Prepare a stock solution of **ATTO 425 maleimide** (e.g., 1 mg/mL) in anhydrous, amine-free DMF or DMSO immediately before use.[2][6]
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **ATTO 425 maleimide** stock solution to the protein solution while gently stirring.[1]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]
- Quenching the Reaction:
 - (Optional) Add a low molecular weight thiol, such as glutathione or β -mercaptoethanol, in excess to quench any unreacted maleimide.[1]
- Purification of the Labeled Protein:

- Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer at 4°C.[\[1\]](#)
[\[6\]](#)[\[7\]](#)
- Determination of Degree of Labeling (DOL):
 - The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 439 nm (for ATTO 425).

This protocol provides a general workflow for a single-molecule FRET experiment using a protein labeled with ATTO 425 as a donor and a suitable acceptor dye.

Materials:

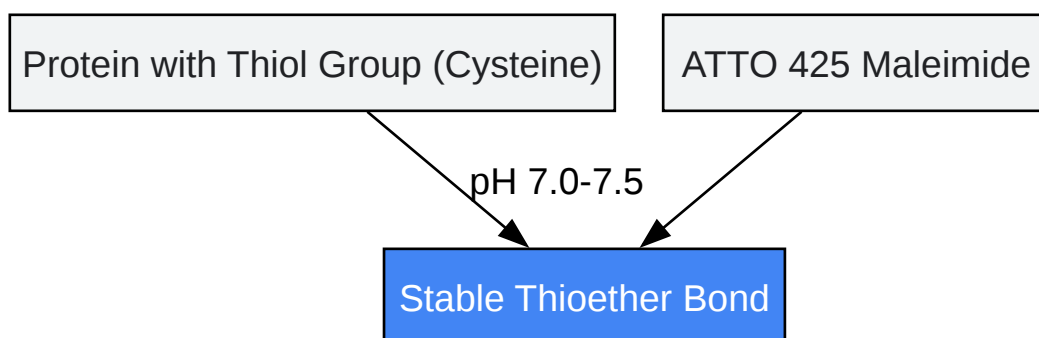
- ATTO 425-labeled protein (Donor)
- Acceptor-labeled biomolecule
- Single-molecule fluorescence microscope (e.g., confocal or Total Internal Reflection Fluorescence (TIRF) microscope).[\[8\]](#)
- Surface passivated coverslips
- Immobilization strategy (e.g., biotin-streptavidin)
- Imaging buffer (may include an oxygen scavenging system to improve photostability)

Procedure:

- Sample Preparation:
 - Immobilize the labeled biomolecules on a passivated glass coverslip at a low density to ensure individual molecules can be resolved.
- Microscope Setup:
 - Align the excitation laser (e.g., 440 nm) on the sample.

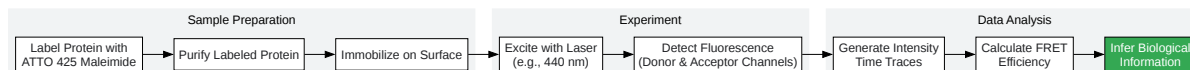
- Configure the detection channels for the donor (ATTO 425) and acceptor emission wavelengths.
- Data Acquisition:
 - Record the fluorescence intensity time traces from individual molecules in both the donor and acceptor channels.
- Data Analysis:
 - Calculate the FRET efficiency for each molecule over time.
 - Analyze the FRET distributions and dynamics to infer conformational changes or binding events.

Signaling Pathways and Experimental Workflows



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Caption: Reaction of **ATTO 425 maleimide** with a protein thiol group.



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Caption: Workflow for a single-molecule FRET experiment.

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